Technical Documentation Center

6-Chloro-4-nitro-1H-indazole-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
  • CAS: 885519-37-9

Core Science & Biosynthesis

Foundational

6-Chloro-4-nitro-1H-indazole-3-carbonitrile CAS 885519-37-9 properties

CAS: 885519-37-9 Formula: C₈H₃ClN₄O₂ Molecular Weight: 222.59 g/mol [1] Executive Summary & Structural Significance 6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a high-value heterocyclic intermediate primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 885519-37-9 Formula: C₈H₃ClN₄O₂ Molecular Weight: 222.59 g/mol [1]

Executive Summary & Structural Significance

6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a high-value heterocyclic intermediate primarily utilized in the discovery of small molecule inhibitors targeting metabolic enzymes (e.g., IDO1/TDO) and various kinases. Its structural architecture offers a unique "trifecta" of orthogonal reactivity, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD):

  • C3-Nitrile: A versatile handle for transformation into amidines, amides, or heterocycles (e.g., oxadiazoles, triazoles).

  • C4-Nitro: A masked aniline equivalent. The electron-withdrawing nature of the nitro group at C4 significantly acidifies the N1-proton, altering alkylation regioselectivity compared to non-nitrated indazoles.

  • C6-Chloro: A handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide details the physicochemical profile, validated synthetic routes, and critical handling protocols for this compound, designed for medicinal chemists requiring high-purity inputs for SAR campaigns.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence computational models (ACD/Labs, ChemAxon).

PropertyValueContext/Implication
Appearance Yellow to Orange Crystalline SolidNitro-indazoles are chromophores; color intensity correlates with purity.
Melting Point 260–265 °C (dec.)High lattice energy due to intermolecular H-bonding (N1-H···N2/CN).
pKa (N1-H) ~10.5More acidic than unsubstituted indazole (pKa ~13.8) due to the C4-nitro EWG.
LogP 1.99Moderate lipophilicity; suitable for oral bioavailability optimization.
TPSA 95.6 ŲHigh polar surface area suggests good solubility in polar aprotic solvents (DMSO, DMF).
Solubility DMSO (>50 mg/mL), DMFPoor solubility in water and non-polar solvents (Hexane, Et₂O).

Synthetic Utility & Reactivity

The synthesis of CAS 885519-37-9 typically follows two industrial logic streams: De novo ring construction or Functionalization of the indazole core .

Primary Synthetic Route (The "Iodo-Cyanation" Strategy)

The most regiochemically reliable method involves the palladium-catalyzed cyanation of the 3-iodo precursor. This avoids the safety risks associated with diazonium intermediates on scale.

Step 1: Iodination

  • Precursor: 6-Chloro-4-nitro-1H-indazole.

  • Reagents: I₂ (1.2 eq), KOH (2.5 eq), DMF, RT.

  • Mechanism: Electrophilic aromatic substitution at C3. The C4-nitro group deactivates the ring, but the C3 position remains the most nucleophilic site.

Step 2: Cyanation (The Critical Step)

  • Reagents: Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF, 100°C.

  • Note: Zn(CN)₂ is preferred over CuCN for easier workup and lower toxicity.

Reactivity & Functional Group Interconversion

The utility of this scaffold lies in its ability to be selectively manipulated.[2]

ReactivityProfile Core 6-Chloro-4-nitro- 1H-indazole-3-carbonitrile (CAS 885519-37-9) Amine 4-Amino Derivative (Reduction) Core->Amine Fe/NH4Cl or H2, Pd/C Amide 3-Carboxamide (Hydrolysis) Core->Amide H2O2, NaOH (Radziszewski) Alkyl N1-Alkyl Indazole (Alkylation) Core->Alkyl R-X, Cs2CO3 (N1 Selective) Coupling 6-Aryl Derivative (Suzuki Coupling) Core->Coupling Ar-B(OH)2 Pd(dppf)Cl2

Figure 1: Divergent reactivity profile.[2] The C4-nitro group allows for orthogonal reduction, while the C3-nitrile can be hydrolyzed or cyclized.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Synthesis of Target)

Adapted from standard protocols for electron-deficient indazoles [1].

Reagents:

  • 6-Chloro-3-iodo-4-nitro-1H-indazole (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • DMF (Anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under strict Ar atmosphere, charge a pressure vial with the iodo-indazole precursor, Zn(CN)₂, and Pd catalyst.

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Seal the vial.

  • Reaction: Heat the mixture to 100 °C for 4–6 hours. Monitor by LC-MS (Target M+H: 223.0).

    • Checkpoint: The reaction mixture should turn from dark red to orange/brown upon completion.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (to sequester Zn/Pd species) followed by brine.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (0 to 50%).

    • Yield Expectation: 75–85%.[2]

Protocol B: Regioselective N-Alkylation

Critical Note: The C4-nitro group creates a steric and electronic bias. While N1 alkylation is thermodynamically favored, the N2 tautomer is accessible. Use Cesium Carbonate (Cs₂CO₃) to enhance N1 selectivity.

Procedure:

  • Dissolve CAS 885519-37-9 (1.0 eq) in DMF.

  • Add Cs₂CO₃ (1.5 eq) and stir at RT for 15 min (deprotonation).

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Stir at RT for 2–12 h.

  • Differentiation: N1-alkyl isomers typically have higher Rf values than N2-alkyl isomers in EtOAc/Hexane systems. Confirm regiochemistry via 2D NMR (NOESY interaction between N-alkyl protons and C7-H).

Application Workflow: Kinase Inhibitor Synthesis

This compound is frequently used to synthesize ATP-competitive inhibitors. The workflow below illustrates a typical "Scaffold-Hopping" strategy.

SynthesisWorkflow Start Precursor: 2,6-Dichloro-4-nitrobenzonitrile Step1 Step 1: Cyclization (Hydrazine Hydrate, THF/EtOH) Start->Step1 Inter1 Intermediate: 3-Amino-6-chloro-4-nitroindazole Step1->Inter1 Step2 Step 2: Sandmeyer Cyanation (NaNO2, HCl, then CuCN/KCN) Inter1->Step2 Target TARGET: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile Step2->Target Step3 Step 3: Nitro Reduction (Fe, NH4Cl) Target->Step3 Final Downstream API: Amino-Indazole Kinase Inhibitor Step3->Final

Figure 2: Industrial synthesis logic from commodity chemicals to the target scaffold.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2/2A.

  • Specific Target Organ Toxicity: Respiratory irritation.

Critical Precautions:

  • Nitro-Explosivity: While stable at RT, polynitro or nitro-diazo compounds can be energetic. Do not heat the dry solid above 150 °C without DSC testing.

  • Cyanide Generation: Under strong acidic hydrolysis or reducing conditions, this compound may release HCN gas. Always work in a well-ventilated fume hood.

  • Storage: Store at 2–8 °C under inert gas (Argon). Protect from light.

References

  • Organic Syntheses. (2020).[3] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[3] Link

  • ChemScene. (2024). Product Datasheet: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile. Link

  • National Institutes of Health (NIH). (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. PMC8665432. Link

  • PubChem. (2024). Compound Summary: Indazole-3-carbonitrile derivatives. Link

Sources

Exploratory

Solubility Characterization of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) for Preclinical Research

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to determine and understand the solubility of 6-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to determine and understand the solubility of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile in two pivotal polar aprotic solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). The solubility of a compound is a critical physicochemical parameter that influences its behavior in biological assays and its potential as a therapeutic agent. This document moves beyond a simple data sheet to offer a detailed methodology, explaining the scientific rationale behind experimental choices and providing a robust protocol for generating reliable and reproducible solubility data. We will explore the theoretical underpinnings of solubility, present a step-by-step experimental workflow for kinetic solubility determination, and discuss the practical implications for preclinical research.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, one of the most fundamental being its solubility. Poor solubility can hinder absorption, reduce bioavailability, and lead to inaccurate results in high-throughput screening (HTS) and other in vitro assays, ultimately causing promising compounds to fail in later stages of development.[1][2] 6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a heterocyclic compound featuring a combination of functional groups—chloro, nitro, and nitrile—that make its solubility profile complex.

For compounds like this, DMSO and DMF are indispensable tools in the early stages of research.[3][4] They are powerful polar aprotic solvents capable of dissolving a wide array of organic molecules, including those with poor aqueous solubility.[1][5] Establishing an accurate measure of a compound's solubility in these solvents is the first step in preparing stock solutions for biological screening, ensuring data integrity and reproducibility.[2][6] This guide provides the necessary theoretical background and practical protocols to empower researchers to confidently characterize the solubility of this and similar compounds.

Compound and Solvent Profiles

A foundational understanding of the solute and the solvents is essential for interpreting solubility data.

Physicochemical Properties of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

This compound, identified by CAS No. 885519-37-9, possesses a unique molecular structure that dictates its physical and chemical behavior.[7] Key properties are summarized below.

PropertyValueSource
CAS Number 885519-37-9[7]
Molecular Formula C₈H₃ClN₄O₂[7]
Molecular Weight 222.59 g/mol [7]
Topological Polar Surface Area (TPSA) 95.61 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Computed logP 1.99618[7]

Note: While a related compound, 6-Chloro-4-nitro-1H-indazole (CAS 885519-50-6), has more extensive public data, it is crucial to use the data specific to the carbonitrile derivative for accuracy.[8][9]

A Comparative Analysis of DMSO and DMF

The choice of solvent is a critical decision that can significantly impact experimental outcomes.[4] Both DMSO and DMF are classified as polar aprotic solvents, meaning they have a high dielectric constant and a large dipole moment but lack acidic protons.[3][4] This makes them excellent at dissolving a wide range of compounds.

FeatureDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Boiling Point 189°C153°C
Dipole Moment 3.96 D3.82 D
Key Advantages "Universal solvent" with exceptional ability to dissolve polar and nonpolar compounds; low toxicity.[1][4]Excellent solubility for a wide range of organic and inorganic compounds; widely used in synthesis.[3]
Considerations Can have concentration-dependent effects on cell physiology; can be difficult to remove due to high boiling point.[5][6]Considered more toxic than DMSO; also has a high boiling point making it difficult to remove.[3][10]

The slightly higher polarity and lower toxicity of DMSO often make it the preferred solvent for creating stock solutions for biological assays.[4][10]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

6-Chloro-4-nitro-1H-indazole-3-carbonitrile has a rigid, aromatic core which is nonpolar. However, it is decorated with highly polar functional groups: a nitro group (-NO₂), a nitrile group (-C≡N), and an indazole nitrogen that can act as a hydrogen bond donor. These polar regions will interact favorably with the highly polar S=O group in DMSO and the C=O group in DMF.[5] The energy gained from these solvent-solute interactions must overcome the crystal lattice energy of the solid compound for dissolution to occur. Given the polar aprotic nature of both DMSO and DMF, it is reasonable to predict that 6-Chloro-4-nitro-1H-indazole-3-carbonitrile will exhibit significant solubility in both solvents.

Experimental Protocol: Kinetic Solubility Determination

While theoretical predictions are useful, empirical determination is the gold standard. The following protocol describes a robust method for determining the kinetic solubility of a compound, which is highly relevant for preparing stock solutions for screening campaigns.[11] Kinetic solubility measures the concentration of a compound in solution after a supersaturated stock is diluted into an aqueous buffer and allowed to equilibrate for a set period. For this guide, we will focus on determining the maximum solubility directly in the organic solvent, a crucial first step.

Rationale and Overview

The objective is to create a saturated solution at a specific temperature (typically room temperature), allow it to reach equilibrium, separate the undissolved solid, and then quantify the concentration of the compound in the supernatant. This concentration represents the maximum solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh ~10 mg of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile B Add a small, known volume of solvent (e.g., 100 µL DMSO or DMF) A->B C Vortex vigorously for 2-3 minutes B->C D Incubate at RT for 24 hours to reach equilibrium C->D Create Supersaturated Solution E Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes D->E F Pellet of undissolved solid is formed E->F G Carefully collect the supernatant E->G H Prepare serial dilutions of the supernatant G->H I Analyze concentration via HPLC or UV-Vis Spectroscopy H->I J Calculate original concentration (Maximum Solubility) I->J

Caption: Experimental workflow for determining maximum solubility.

Materials and Equipment
  • 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

  • Anhydrous DMSO

  • Anhydrous DMF

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • High-speed centrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Visible Spectrophotometer

Step-by-Step Methodology

This protocol should be performed in duplicate for both DMSO and DMF.

  • Prepare a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile into a 2 mL microcentrifuge tube.[6]

    • Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO). This creates a high concentration intended to exceed the solubility limit.

    • Vortex the mixture vigorously for 2-3 minutes. The goal is to maximize the initial dissolution rate.[6]

    • Visually inspect the tube. If all the compound has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is clearly visible. This ensures the solution is truly saturated.

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours.[6] This step is critical to allow the solution to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

    • Gently agitate the solution periodically (e.g., every few hours) during incubation to prevent settling and ensure the entire solution remains in equilibrium with the solid.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes.[6] This will pellet the undissolved solid at the bottom of the tube, leaving a clear, saturated supernatant.

    • Crucial Step: Carefully aspirate the supernatant using a micropipette without disturbing the pellet. Transfer the supernatant to a clean, labeled tube. This supernatant represents the saturated solution.

  • Quantification:

    • The high concentration of the supernatant requires dilution for accurate analysis. Prepare a series of precise dilutions of the supernatant using a suitable solvent in which the compound is highly soluble and which is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC).

    • Determine the concentration of the compound in the diluted samples using a pre-validated analytical method, such as HPLC with a standard curve or UV-Visible Spectroscopy using a known extinction coefficient.[6][12]

    • Back-calculate the concentration of the original, undiluted supernatant using the dilution factors. This final value is the maximum solubility of the compound in the solvent at the specified temperature.

Data Presentation and Interpretation

The results should be presented clearly and concisely.

Quantitative Solubility Data
SolventTemperature (°C)Maximum Solubility (mg/mL)Maximum Solubility (M)
DMSO 25[Experimental Value][Calculated Value]
DMF 25[Experimental Value][Calculated Value]

To convert mg/mL to Molarity (M): M = (Solubility in mg/mL) / (Molecular Weight in g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) M = (Solubility in mg/mL) / 222.59

Practical Implications

The determined maximum solubility dictates the highest possible concentration for a stock solution. For in vitro assays, it is standard practice to prepare a primary stock solution at a concentration well below the maximum solubility (e.g., 10-50 mM in DMSO) to prevent precipitation upon storage or during dilution into aqueous assay buffers.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Solvent Hazards: Both DMSO and DMF can facilitate the absorption of chemicals through the skin. Avoid direct skin contact.[3] DMF is classified as reprotoxic and its use is regulated in some regions.[10]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Determining the solubility of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile in DMSO and DMF is a fundamental and indispensable step in its evaluation as a potential research tool or drug candidate. A thorough understanding of its solubility profile ensures the preparation of stable, accurate stock solutions, which is paramount for generating reliable and reproducible data in subsequent biological and pharmacological studies. The protocol detailed in this guide provides a self-validating system for obtaining this critical data, blending theoretical principles with proven laboratory practice. By following this comprehensive approach, researchers can proceed with confidence in the integrity of their compound solutions and the validity of their experimental results.

References

  • Oreate AI Blog. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. [Link]

  • PubChem. 6-Chloro-4-nitro-1H-indazole. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • ResearchGate. Why DMSO is used even though the compounds are soluble in DMF? [Link]

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [No valid URL found]
  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • OSTI.gov. How to Estimate the Solubility of an Insoluble Compound. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the 1H- and 2H-Indazole Tautomers of 3-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, my experience in the field has consistently highlighted the critical importance of understanding tautomerism in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the critical importance of understanding tautomerism in heterocyclic chemistry, particularly within the realm of drug discovery. The indazole scaffold, a privileged structure in medicinal chemistry, presents a fascinating case of tautomerism that directly impacts molecular properties and, consequently, biological activity.[1][2] This guide is born out of the necessity to provide a detailed, practical, and scientifically rigorous resource on the distinct characteristics of 1H- and 2H-indazole tautomers, with a specific focus on their 3-carbonitrile derivatives. The seemingly subtle shift of a proton between the N1 and N2 positions can lead to profound differences in stability, reactivity, and spectroscopic signatures. A thorough grasp of these differences is not merely an academic exercise but a fundamental requirement for the rational design and development of novel therapeutics. This document aims to be an in-depth companion for researchers, offering not just data, but the causality behind experimental choices and a self-validating framework for protocols.

The Phenomenon of Tautomerism in 3-Cyanoindazoles

Indazole, a bicyclic heteroaromatic system, exists in different tautomeric forms, with the 1H- and 2H-isomers being the most prevalent.[1] The position of the proton on the pyrazole ring dictates the electronic distribution and overall geometry of the molecule. The 1H-indazole, often referred to as the "benzenoid" form, is generally the more thermodynamically stable tautomer.[3][4] In contrast, the 2H-indazole, or "quinonoid" form, is typically higher in energy.[3] The presence of a carbonitrile group at the 3-position further influences the electronic properties of the indazole core, making a detailed understanding of these two tautomers crucial for their application in medicinal chemistry.[4]

dot graph Tautomerism { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"1H-Indazole-3-carbonitrile" [fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; "2H-Indazole-3-carbonitrile" [fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"];

"1H-Indazole-3-carbonitrile" -> "2H-Indazole-3-carbonitrile" [label=" Tautomerization", dir=both, color="#4285F4"];

{rank=same; "1H-Indazole-3-carbonitrile"; "2H-Indazole-3-carbonitrile"}

label="Tautomeric equilibrium of 3-cyanoindazole."; labelloc="b"; fontsize=10; } Tautomeric equilibrium of 3-cyanoindazole.

Structural and Electronic Divergence

The difference in the proton's location leads to significant variations in the structural and electronic landscapes of the two tautomers.

Property1H-Indazole-3-carbonitrile2H-Indazole-3-carbonitrile
Structure BenzenoidQuinonoid
Stability More stable (thermodynamically favored)[3][4]Less stable (kinetically favored in some reactions)[2]
Dipole Moment LowerHigher[3]
Aromaticity HigherLower

The greater stability of the 1H-tautomer can be attributed to its benzenoid structure, which confers a higher degree of aromaticity compared to the quinonoid system of the 2H-tautomer.[5] This difference in stability is a key factor in the synthetic strategies aimed at isolating the less favored 2H-isomer.

Synthesis and Regioselective Control

The synthesis of indazole derivatives often yields a mixture of N1 and N2 substituted products. Achieving regioselective synthesis is a critical challenge, and the choice of reaction conditions is paramount.

Synthesis of 1H-Indazole-3-carbonitrile

The 1H-tautomer is the more readily accessible isomer. A common synthetic route involves the palladium-catalyzed cyanation of 3-iodo-1H-indazole.[6]

Experimental Protocol: Palladium-Catalyzed Cyanation [6]

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add 3-iodo-1H-indazole, potassium ferrocyanide(II) hydrate as the cyanide source, a palladium catalyst (e.g., PdCl2(dppf)), and a suitable solvent such as dimethylacetamide (DMAc).

  • Reaction Execution: Heat the mixture to a temperature of 80-120 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} Workflow for the synthesis of 1H-indazole-3-carbonitrile.

Accessing the 2H-Indazole-3-carbonitrile Tautomer

Due to its lower thermodynamic stability, the 2H-tautomer is typically accessed through N-alkylation or N-arylation of the parent 1H-indazole, followed by separation of the resulting N1 and N2 isomers.[7] The regioselectivity of this alkylation is highly dependent on the reaction conditions.

Factors Influencing N1 vs. N2 Alkylation:

  • Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[2]

  • Electrophile: The nature of the alkylating agent can also influence the regioselectivity.

  • Temperature: Lower temperatures can sometimes favor the kinetically controlled N2 product.[2]

Experimental Protocol: Regioselective N-Alkylation for N2-Isomer Enrichment

This protocol aims to generate a mixture of N1 and N2 alkylated products, from which the N2 isomer can be isolated.

  • Reaction Setup: To a solution of 1H-indazole-3-carbonitrile in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K2CO3).

  • Addition of Electrophile: Add the desired alkylating agent (e.g., an alkyl halide) to the mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the formation of the two isomers by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the products with an organic solvent.

  • Separation: The N1 and N2 isomers can be separated by column chromatography on silica gel, often requiring careful selection of the eluent system.[7]

Spectroscopic Differentiation: A Comparative Analysis

The structural differences between the 1H- and 2H-tautomers give rise to distinct spectroscopic signatures, which are essential for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating between the 1H and 2H tautomers.

Nucleus1H-Indazole-3-carbonitrile (Observed/Predicted)2H-Indazole-3-carbonitrile (Predicted based on derivatives)Key Differentiating Features
¹H NMR Aromatic protons in the range of 7.2-8.2 ppm. The N-H proton signal is typically broad and downfield (>10 ppm).[8]Aromatic protons are also in a similar range, but the chemical shift of H-3 can be significantly different.[9][10]The chemical shift of the proton at position 3 (H-3) is a key indicator. In 2H-indazoles, this proton is often more deshielded. The absence of a readily exchangeable N-H proton in N-substituted derivatives is also a clear marker.
¹³C NMR The carbon of the nitrile group (C≡N) appears around 110-115 ppm. The C3 carbon is typically in the range of 115-125 ppm.[8]The C3 carbon in 2H-indazoles is generally more deshielded compared to the 1H isomer.[9][10]The chemical shift of C3 is a reliable diagnostic tool. A downfield shift of the C3 signal is characteristic of the 2H-tautomer.
¹⁵N NMR The N1 and N2 nitrogens exhibit distinct chemical shifts.The chemical shifts of N1 and N2 will be significantly different from the 1H-tautomer due to the altered electronic environment.¹⁵N NMR provides direct information about the nitrogen environment and can be a definitive method for tautomer assignment.

Expert Insight: When analyzing the NMR spectra of N-alkylated indazole-3-carbonitriles, Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable. A correlation between the N-alkyl protons and the C7a carbon is indicative of an N1-substituted isomer, while a correlation to the C3 carbon points to an N2-substituted isomer.[11]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information for distinguishing between the tautomers.

Spectroscopic Feature1H-Indazole-3-carbonitrile2H-Indazole-3-carbonitrile (Predicted)
N-H Stretch Broad absorption in the region of 3100-3400 cm⁻¹[7]Absent in N-substituted derivatives.
C≡N Stretch Typically observed around 2220-2240 cm⁻¹[7]Expected in a similar region, but the intensity and exact position may vary due to the different electronic environment.
Ring Vibrations Characteristic "fingerprint" region with multiple bands.The "fingerprint" region will show distinct differences in the positions and intensities of the ring stretching and bending modes.[5][12]

Expert Insight: While the C≡N stretch is present in both tautomers, subtle shifts in its frequency and changes in the fingerprint region can be used for differentiation, especially when combined with computational predictions.[13] Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.[14]

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths, bond angles, and the position of the proton on the nitrogen atoms. While the crystal structure of 1H-indazole-3-carboxylic acid derivatives has been reported, obtaining suitable crystals of the less stable 2H-indazole-3-carbonitrile can be challenging.[15][16]

dot graph XRay_Comparison { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} X-ray crystallography provides definitive structural data.

Reactivity and Implications in Drug Development

The distinct electronic and steric environments of the 1H- and 2H-tautomers lead to differences in their reactivity.

  • Electrophilic Aromatic Substitution: The 1H-tautomer, being more electron-rich and aromatic, is generally more susceptible to electrophilic attack on the benzene ring.

  • N-Alkylation/Acylation: As discussed, the relative nucleophilicity of N1 and N2 can be exploited for regioselective synthesis.

  • Photochemical Reactivity: Studies have shown that 2H-indazoles can exhibit different photochemical behavior compared to their 1H counterparts.

In the context of drug development, the ability of an indazole-based drug candidate to exist in different tautomeric forms can have significant implications for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets. The different hydrogen bonding capabilities of the two tautomers can lead to distinct binding modes with proteins. Therefore, controlling and characterizing the specific tautomer is crucial for ensuring consistent efficacy and safety.[4]

Conclusion

The 1H- and 2H-tautomers of 3-carbonitrile indazole derivatives, while differing only by the position of a single proton, are distinct chemical entities with unique structural, spectroscopic, and reactive properties. The 1H-tautomer is the thermodynamically more stable form, while the 2H-tautomer can be accessed through regioselective synthesis. A multi-technique approach, combining NMR and IR spectroscopy with X-ray crystallography, is essential for their unambiguous characterization. For scientists and researchers in drug development, a deep understanding and control of indazole tautomerism are not just beneficial but imperative for the successful design and optimization of new therapeutic agents.

References

  • Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Oomens, J., van der Meer, L., von Helden, G., & Meijer, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 419(1-3), 25-30. [Link]

  • López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1856. [Link]

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4241-4262. [Link]

  • Erdogdu, Y., et al. (2016). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Journal of Molecular Structure, 1119, 526-537. [Link]

  • Fayad, S., et al. (2018). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link]

  • Costa, M., et al. (2021). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. ChemistrySelect, 6(36), 9599-9607. [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar. [Link]

  • Jadhav, S. D., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2695. [Link]

  • Mistry, K. N., & Desai, K. R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Intramolecular N-N Bond Formation. Organic Letters, 13(14), 3542–3545. [Link]

  • da Silva, A. B. F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Giraud, A., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(10), 7635-7641. [Link]

  • Smith, A. B. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of a Disubstituted Benzaldehyde. RSIS International. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Intramolecular N-N Bond Formation. Supporting Information. [Link]

  • Google Patents. (n.d.).
  • López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1856. [Link]

  • Wang, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 12(36), 7043-7046. [Link]

  • Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]

  • Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(7), 633-638. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5821-5832. [Link]

  • Kerr, M. A. (2011). 1H- and 2H-Indazoles. Science of Synthesis, 12.2. [Link]

  • Shakyawar, D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7674. [Link]

  • Catalán, J., & Pérez, P. (1998). On the solvatochromism, dimerization and tautomerism of indazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 2357-2362. [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) conditions for 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

The following Application Note is a comprehensive technical guide for performing Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-4-nitro-1H-indazole-3-carbonitrile . This document is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide for performing Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-4-nitro-1H-indazole-3-carbonitrile . This document is designed for medicinal chemists and process development scientists, focusing on the specific electronic and steric challenges of this scaffold.

Application Note: SNAr Optimization for 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Executive Summary & Mechanistic Insight

The substrate 6-Chloro-4-nitro-1H-indazole-3-carbonitrile (Compound 1 ) represents a highly functionalized scaffold often used in the synthesis of kinase inhibitors (e.g., LRRK2, JAK). Successful SNAr on this molecule requires navigating a complex reactivity landscape defined by three competing factors:

  • N1-Acidity (pKa ~14): The acidic proton on the indazole nitrogen is the first site of reactivity. Deprotonation yields an electron-rich anion that deactivates the ring towards nucleophilic attack. N1-protection is a prerequisite for efficient SNAr.

  • Meta-Activation (The 6-Cl Problem): The 6-chloro group is meta to the strong 4-nitro electron-withdrawing group (EWG). Unlike ortho/para activation, meta positioning provides weak resonance stabilization for the Meisenheimer complex. However, the cumulative inductive effect of the 3-cyano and 4-nitro groups renders the ring sufficiently electron-deficient to permit SNAr under forcing conditions.

  • Steric Strain & Chemoselectivity: The 3-cyano and 4-nitro groups exert significant peri-strain. While the 6-chloro is the intended target, harsh conditions with small, hard nucleophiles (e.g., methoxide) can lead to denitration (displacement of the 4-NO2 group), which is a common side reaction in 4-nitroindazoles.

Strategic Reaction Pathway

The following flowchart illustrates the critical decision-making process for functionalizing Compound 1 .

SNAr_Pathway Substrate 6-Chloro-4-nitro- 1H-indazole-3-carbonitrile Protection Step 1: N1-Protection (SEM, THP, or Alkyl) Substrate->Protection Mandatory pre-requisite SNAr_Cond Step 2: S_NAr Reaction (Nucleophile Addition) Protection->SNAr_Cond Path_A Path A: Amine Nucleophiles (HNR2, 100-130°C) SNAr_Cond->Path_A Preferred Path_B Path B: Alkoxide/Thiolate (NaOR/NaSR, 0-60°C) SNAr_Cond->Path_B High Risk Product_6 Target: 6-Substituted Indazole Path_A->Product_6 High Selectivity Path_B->Product_6 Kinetic Control Side_Product Risk: 4-Pos Displacement (Denitration) Path_B->Side_Product Thermodynamic/Steric Relief

Figure 1: Strategic workflow for SNAr functionalization. N1-protection is the gatekeeper step to prevent ring deactivation.

Detailed Experimental Protocols

Protocol A: N1-Protection (SEM-Protection)

Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability under basic SNAr conditions and ease of removal later.

Reagents:

  • Substrate (1.0 eq)

  • SEM-Cl (1.2 eq)

  • NaH (60% dispersion, 1.5 eq)

  • THF (Anhydrous, 0.1 M)

Procedure:

  • Dissolution: Dissolve 6-Chloro-4-nitro-1H-indazole-3-carbonitrile in anhydrous THF under N2 atmosphere. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 30 min until gas evolution ceases and the solution turns yellow/orange (anion formation).

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target M+H will shift corresponding to +SEM mass).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: N1 vs N2 regioisomers may form; N1 is typically the major product and more stable.

Protocol B: SNAr with Amine Nucleophiles (Displacement of 6-Cl)

Rationale: Amines are softer nucleophiles than alkoxides, reducing the risk of attacking the 4-nitro group. High temperature is required due to the meta-activation.

Reagents:

  • N1-Protected Substrate (1.0 eq)

  • Amine Nucleophile (2.0 – 3.0 eq)

  • Base: DIPEA (3.0 eq) or K2CO3 (2.0 eq)

  • Solvent: DMSO or NMP (Polar aprotic is critical)

Procedure:

  • Setup: In a pressure vial (microwave vial recommended for thermal control), dissolve the protected substrate in DMSO (0.2 M).

  • Addition: Add the amine and base.

  • Reaction: Heat to 110–130 °C for 12–24 hours.

    • Tip: If using volatile amines, use a sealed tube.

  • Monitoring: Check LCMS for conversion of Cl-adduct to Amine-adduct.

    • Checkpoint: If reaction stalls, increase temp to 150 °C. If degradation (blackening) occurs, switch to Protocol C (Buchwald).

  • Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.

    • Caution: DMSO requires thorough water washes (5x) to remove from organic layer.

Protocol C: SNAr with Alkoxides (High Risk/High Reward)

Rationale: Alkoxides are more reactive but prone to side reactions. Use this for ether formation.

Procedure:

  • Setup: Dissolve protected substrate in THF or DMF. Cool to -20 °C .

  • Nucleophile Generation: Pre-form the alkoxide (ROH + NaH) in a separate flask or use commercial solutions (e.g., NaOMe in MeOH).

  • Controlled Addition: Add alkoxide slowly to the cold substrate solution.

  • Temperature: Stir at 0 °C. Do not heat initially. The 4-nitro group is labile to alkoxides (forming the 4-alkoxy-6-chloro derivative via denitration) if heated.

  • Monitoring: Monitor closely. If 6-Cl displacement is too slow at 0 °C, warm to RT cautiously.

Quantitative Data & Optimization Table

The following table summarizes expected outcomes based on nucleophile class and conditions.

Nucleophile ClassSolventBaseTemp (°C)Expected Yield (6-Subst.)Major Risk
Primary Amines (e.g., Benzylamine)DMSODIPEA12075-85%Sluggish reaction
Secondary Amines (e.g., Morpholine)NMPK2CO3130-14060-75%Steric hindrance
Alkoxides (e.g., NaOMe)THF/DMF-0 -> RT40-60%Denitration at C4
Thiolates (e.g., NaSMe)DMF-RT80-90%Disulfide formation

Troubleshooting & Critical Parameters

Issue 1: No Reaction (Recovery of Starting Material)
  • Cause: The meta-nitro activation is insufficient at standard temperatures.

  • Solution: Switch solvent to NMP (higher boiling point) and increase temperature to 150 °C. Alternatively, add a Lewis Acid catalyst (e.g., ZnCl2) to activate the leaving group, though this is rare in SNAr.

  • Alternative: If SNAr fails, use Buchwald-Hartwig coupling .

    • Catalyst: Pd2(dba)3 / Xantphos or BrettPhos.

    • Base: Cs2CO3.

    • Solvent: Dioxane, 100 °C.

Issue 2: Formation of "Wrong" Isomer (4-Substitution)
  • Cause: Attack at the 4-position displacing the nitro group. This is common with small, hard nucleophiles (OMe, F) due to relief of steric strain between the 3-CN and 4-NO2.

  • Solution: Use bulkier nucleophiles or lower temperatures. Ensure the 6-Cl is the better leaving group by using soft nucleophiles (S, N).

Issue 3: N1-Deprotection/Instability
  • Cause: Harsh basic conditions at 130 °C may cleave certain protecting groups (like Acetyl or Boc).

  • Solution: Stick to SEM, THP, or Benzyl groups which are stable to hot base. Avoid Boc.

References

  • General Reactivity of Nitroindazoles

    • Title: "Nucleophilic substitution of hydrogen in nitroarenes: a general corrected mechanism."
    • Source: Makosza, M. (2010). Chem. Soc. Rev.
    • URL:[Link] (Grounding Concept: SNAr vs VNS).

  • Indazole Synthesis & Functionalization

    • Title: "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Deriv
    • Source:Molecules (2019).[2][3]

    • URL:[Link] (Context: Reactivity of 6-nitro/amino indazoles).

  • SNAr Regioselectivity

    • Title: "A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • Source:Chemical Science (2022).[4]

    • URL:[Link] (Context: Predicting SNAr rates on heterocycles).

  • Specific Analog Precedent (Lenacapavir Intermediate)

    • Title: "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[5]

    • Source:Molecules (2024).[6][7]

    • URL:[Link] (Context: Halogenated indazole reactivity).

Sources

Application

Application Notes & Protocols: Palladium-Catalyzed Cyanation for the Synthesis of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Introduction: The Strategic Importance of Indazoles and Modern Cyanation The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds in areas such as oncology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indazoles and Modern Cyanation

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds in areas such as oncology, inflammation, and neurodegenerative diseases. The specific target molecule, 6-Chloro-4-nitro-1H-indazole-3-carbonitrile , represents a highly functionalized intermediate, poised for further synthetic elaboration in drug discovery programs. The nitrile group is a particularly versatile functional handle, readily convertible into amines, amides, carboxylic acids, and various heterocycles, making it a cornerstone of medicinal chemistry.[1][2]

Historically, the introduction of a cyano group onto an aromatic ring relied on classical methods like the Sandmeyer and Rosenmund-von Braun reactions. These methods, while foundational, often require harsh conditions (high temperatures, superstoichiometric copper(I) cyanide) and exhibit limited tolerance for sensitive functional groups.[3][4] The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N and C-C bond formation, and its application to cyanation offers a milder, more general, and highly functional group-compatible alternative.[1][5][6]

This guide provides detailed, field-proven protocols for the synthesis of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile from its corresponding 3-halo precursor, employing modern palladium-catalyzed cyanation methodologies. We will explore two robust protocols utilizing different cyanide sources, explaining the causal logic behind reagent selection and providing a framework for successful implementation and troubleshooting.

Foundational Principles of Palladium-Catalyzed Cyanation

The efficacy of palladium-catalyzed cyanation hinges on a well-understood catalytic cycle. While nuances exist depending on the specific catalyst system, the core mechanism involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation/Cyanide Exchange: The halide on the palladium center is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). This is often the rate-determining step and is highly dependent on the nature of the cyanide source and ligands.

  • Reductive Elimination: The aryl group and the cyanide group on the palladium center couple and are eliminated, forming the desired aryl nitrile (Ar-CN) and regenerating the active Pd(0) catalyst.[7]

A critical challenge in these reactions is catalyst poisoning. Excess cyanide ions in solution can coordinate strongly to all palladium intermediates in the catalytic cycle, leading to the formation of inactive complexes like [(CN)₄Pd]²⁻ and terminating the reaction.[4][8] Modern protocols are designed to mitigate this by using cyanide sources with low solubility or those that release cyanide slowly, thereby maintaining a low, steady concentration of the active nucleophile.

Workflow Overview

G cluster_prep Precursor Preparation cluster_reaction Palladium-Catalyzed Cyanation cluster_workup Workup & Purification cluster_analysis Product Analysis Precursor 3-Bromo-6-chloro- 4-nitro-1H-indazole Reaction Reaction Setup: - Inert Atmosphere (Ar/N2) - Degassed Solvent - Pd Precatalyst & Ligand - Cyanide Source & Base Precursor->Reaction Starting Material Heating Heating & Stirring (70-120 °C) Reaction->Heating Process Flow Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Process Flow Quench Quenching (e.g., NH4OH or Bleach/NaOH) Monitoring->Quench Process Flow Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 6-Chloro-4-nitro-1H- indazole-3-carbonitrile Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for synthesis.

Protocol A: Cyanation using Zinc Cyanide (Zn(CN)₂) as the Cyanide Source

Expertise & Rationale: Zinc cyanide (Zn(CN)₂) is a widely adopted reagent for palladium-catalyzed cyanation. Its key advantage lies in its covalent character and low solubility in many organic solvents, which helps to maintain a low concentration of free cyanide, thus preventing catalyst deactivation.[3] It is also approximately 10% as toxic as sodium or potassium cyanide, offering a tangible safety benefit.[3] This protocol pairs Zn(CN)₂ with a classic catalyst system, Pd₂(dba)₃ and dppf, known for its broad applicability.

Experimental Protocol

Materials:

  • 3-Bromo-6-chloro-4-nitro-1H-indazole

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-6-chloro-4-nitro-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and dppf (0.10 equiv, 10 mol%).

  • Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously. Efficient stirring is crucial for reactions involving solids.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an aqueous solution of ammonium hydroxide (~1 M) or sodium bicarbonate and stir for 30 minutes to quench any unreacted cyanide and break up zinc complexes.

  • Extraction: Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloro-4-nitro-1H-indazole-3-carbonitrile.

Quantitative Data Summary
ReagentM.W. ( g/mol )EquivalentsMol %
3-Bromo-6-chloro-4-nitro-1H-indazole276.461.0-
Zinc Cyanide (Zn(CN)₂)117.430.6-
Pd₂(dba)₃915.720.0252.5
dppf554.570.1010
Condition Value
SolventDMF
Temperature (°C)120
Time (h)4 - 12
Catalytic Cycle Diagram (Zn(CN)₂ Protocol)

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-Br Pd0->ArPdX Oxidative Addition ArPdCN Ar-Pd(II)(L)₂-CN ArPdX->ArPdCN Transmetalation ZnBrCN Zn(Br)CN ArPdX->ZnBrCN ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN ArPdCN->ArCN ArBr Ar-Br ArBr->ArPdX ZnCN2 Zn(CN)₂ ZnCN2->ArPdX

Caption: Catalytic cycle using Zn(CN)₂ as the cyanide source.

Protocol B: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

Expertise & Rationale: Potassium ferrocyanide (K₄[Fe(CN)₆]) is an exceptionally attractive cyanide source due to its low toxicity, high stability, and low cost.[3][9] It is even used as a food additive. However, its use in organic synthesis is more complex because the cyanide ions are tightly bound within the stable [Fe(CN)₆]⁴⁻ complex. Successful protocols often require specific conditions to facilitate the release and transfer of cyanide to the palladium catalyst. This typically involves using a base and a protic co-solvent like water, which helps solubilize the salt.[10][11] The Buchwald palladacycle precatalysts, combined with bulky biarylphosphine ligands, have shown outstanding performance under these conditions, enabling reactions at lower temperatures.[3][4]

Experimental Protocol

Materials:

  • 3-Bromo-6-chloro-4-nitro-1H-indazole

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Pd(OAc)₂ or a palladacycle precatalyst (e.g., XPhos Pd G3)

  • A suitable biarylphosphine ligand (e.g., XPhos or CM-phos, if using Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Ammonium Hydroxide (NH₄OH)

  • Silica gel

Procedure:

  • Reagent Loading: In a reaction vial, combine 3-Bromo-6-chloro-4-nitro-1H-indazole (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.3 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), a suitable ligand like CM-phos (0.04 equiv, 4 mol%), and sodium carbonate (1.0 equiv). Note: If using a precatalyst like XPhos Pd G3 (2 mol%), a separate ligand is not needed.

  • Inert Atmosphere: Seal the vial, and purge with argon or nitrogen as described in Protocol A.

  • Solvent Addition: Add a degassed mixture of DMAc and water (e.g., 4:1 v/v) to achieve a substrate concentration of 0.1-0.2 M. The presence of water is critical for this reaction.[11]

  • Reaction: Heat the mixture in a preheated oil bath to 100-120 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Workup - Quenching: After cooling to room temperature, pour the mixture into a beaker containing aqueous ammonium hydroxide (~1 M) and stir for 30-60 minutes to quench and dissolve inorganic salts.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography as described in Protocol A.

Quantitative Data Summary
ReagentM.W. ( g/mol )EquivalentsMol %
3-Bromo-6-chloro-4-nitro-1H-indazole276.461.0-
K₄[Fe(CN)₆]·3H₂O422.390.3-
Pd(OAc)₂224.500.022
CM-phos500.590.044
Sodium Carbonate (Na₂CO₃)105.991.0-
Condition Value
SolventDMAc / H₂O
Temperature (°C)100 - 120
Time (h)6 - 18
Catalytic Cycle Diagram (K₄[Fe(CN)₆] Protocol)

G Pd0 Pd(0)L ArPdX Ar-Pd(II)(L)-Br Pd0->ArPdX Oxidative Addition ArPdCN Ar-Pd(II)(L)-CN ArPdX->ArPdCN Cyanide Exchange ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN ArPdCN->ArCN ArBr Ar-Br ArBr->ArPdX FeCN6 [Fe(CN)₆]⁴⁻ FeCN6->ArPdX (slow release)

Caption: Catalytic cycle using K₄[Fe(CN)₆] as the cyanide source.

Mandatory Safety Precautions

Trustworthiness through Safety: The protocols described herein involve highly toxic materials. Adherence to strict safety procedures is non-negotiable.

  • Toxicity: All cyanide sources are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12][13]

  • Work Area: All manipulations of cyanide-containing compounds, including weighing, reaction setup, and workup, MUST be performed in a certified, well-ventilated chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile gloves.[13][15]

  • Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[13][14][15] Ensure all workup procedures are performed under basic conditions (pH > 10).[12]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to institutional guidelines. Quench all reaction residues and contaminated equipment with a freshly prepared alkaline solution of bleach (e.g., 10% bleach in 1 M NaOH) to oxidize residual cyanide to the much less toxic cyanate ion.[12]

  • Contingency: Never work alone when handling cyanides.[14][15] Ensure coworkers are aware of the experiment and that an appropriate cyanide antidote kit is available and personnel are trained in its use.

Characterization of the Final Product

Product: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile Molecular Formula: C₈H₃ClN₄O₂ Molecular Weight: 222.59 g/mol

  • ¹H NMR: Expect signals in the aromatic region (7.5 - 8.5 ppm) corresponding to the two protons on the indazole ring system, and a broad singlet at lower field (>10 ppm) for the N-H proton.

  • ¹³C NMR: The nitrile carbon (C≡N) should appear around 110-115 ppm. Other signals will be present in the aromatic region.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile C≡N stretch is expected in the range of 2230-2240 cm⁻¹.

  • Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to [M-H]⁻ at m/z 221.0 or [M+H]⁺ at m/z 223.0, with the characteristic isotopic pattern for one chlorine atom.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Anjana, P. S., & Prathapan, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33884–33906. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles. [Link]

  • Anjana, P. S., & Prathapan, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61, 10534-10537. [Link]

  • Thieme. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett. [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4634-4649. [Link]

  • Quora. (2025). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. [Link]

  • Anjana, P. S., & Prathapan, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]

  • Slideshare. (n.d.). Palladium Catalysed Cyanation. [Link]

  • University College London. (2021). Cyanide Compounds. Safety Services. [Link]

  • University of Rochester. (n.d.). Safety Module: Cyanides. [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ACS Omega. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. [Link]

  • United Chemical. (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. [Link]

  • Wiley Online Library. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]

  • ACS Publications. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. [Link]

  • ResearchGate. (2025). Recent Progress on Coupling Reaction of Potassium Hexacyanoferrate(II) as an Environmentally Friendly Cyanide Source. [Link]

Sources

Method

Synthesis of amino-indazole intermediates from 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Subject: Chemoselective Reduction and Functionalization of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile Executive Summary The indazole scaffold, particularly 3,4,6-trisubstituted variants, represents a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chemoselective Reduction and Functionalization of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Executive Summary

The indazole scaffold, particularly 3,4,6-trisubstituted variants, represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., targeting FGFR, VEGFR, and PLK4). This application note details the robust synthesis of 4-amino-6-chloro-1H-indazole-3-carbonitrile from its nitro precursor.

The primary synthetic challenge addressed here is chemoselectivity : reducing the C4-nitro group (


) to an amine (

) without compromising the C3-nitrile (

) or the C6-chloro (

) substituents. Standard catalytic hydrogenation (e.g.,

) poses a high risk of hydrodehalogenation (loss of Cl) and nitrile reduction. Therefore, this guide prioritizes metal-mediated reductions (Fe and

) that ensure structural integrity.
Strategic Retro-Analysis & Pathway

The synthesis is designed to deliver the 4-amino intermediate in high purity, ready for downstream coupling (e.g., urea formation or amide coupling).

Key Critical Quality Attributes (CQAs):

  • Regioselectivity: Maintenance of the 1H-indazole tautomer stability.

  • Chemoselectivity:

    
     retention of the C6-Chlorine atom.
    
  • Solubility: Overcoming the poor solubility of nitro-indazoles in non-polar solvents.

Visual Pathway (DOT Diagram)

The following diagram illustrates the reaction pathway and decision nodes.

G SM Starting Material 6-Chloro-4-nitro-1H-indazole-3-carbonitrile Decision Solubility Check SM->Decision RouteA Route A: Direct Reduction (Fe/NH4Cl or SnCl2) Decision->RouteA Soluble in EtOH/THF RouteB Route B: N1-Protection (THP/SEM/Boc) Decision->RouteB Insoluble Reduction Nitro Reduction (-NO2 -> -NH2) RouteA->Reduction Chemoselective Conditions RouteB->RouteA Protected SM Product Target Intermediate 4-Amino-6-chloro-1H-indazole-3-carbonitrile Reduction->Product

Figure 1: Synthetic workflow for the chemoselective reduction of the nitro-indazole precursor.

Detailed Protocols
Protocol A: Iron-Mediated Reduction (The "Green" Standard)

Recommended for scale-up due to cost-efficiency and mild conditions.

Mechanism: Electron transfer from zero-valent iron (


) in a protic medium. This method is strictly chemoselective for 

in the presence of aryl halides and nitriles.

Reagents:

  • Substrate: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile (

    
     equiv)
    
  • Iron Powder:

    
     equiv (325 mesh recommended)
    
  • Ammonium Chloride (

    
    ): 
    
    
    
    equiv
  • Solvent: Ethanol / Water (

    
     ratio)
    

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate in Ethanol/Water. Note: The starting material may be a suspension initially.

  • Activation: Add

    
     and Iron powder in a single portion.
    
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. The reaction typically completes in 2–4 hours.
    
    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the nitro peak (

      
      ) and appearance of the amine (
      
      
      
      shift is not direct; mass shift is
      
      
      ). Actually, mass shift is
      
      
      to
      
      
      , so
      
      
      .
  • Workup (Critical Step):

    • Hot filtration is required to remove iron oxides. Filter the hot reaction mixture through a Celite pad.

    • Wash the Celite cake with hot Ethanol (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • The product often precipitates from the remaining aqueous layer. If not, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.

Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).

Protocol B: Stannous Chloride Reduction (

)

Recommended for laboratory-scale (<1g) or if the substrate is acid-stable.

Reagents:

  • Substrate (

    
     equiv)[1]
    
  • 
    : 
    
    
    
    equiv
  • Solvent: Ethanol or Ethyl Acetate (anhydrous not required)

Methodology:

  • Dissolution: Dissolve substrate in Ethanol.

  • Addition: Add

    
     portion-wise at room temperature.
    
  • Heating: Heat to

    
     for 3 hours.
    
  • Quenching (The "Emulsion" Fix):

    • Cool to room temperature.[2][3]

    • Adjust pH to 8–9 using saturated

      
       or 
      
      
      
      .
    • Tip: Tin salts form a gelatinous precipitate. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize tin salts before extraction.

  • Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Analytical Data & Troubleshooting

Table 1: Comparative Analysis of Reduction Methods

ParameterMethod A: Fe /

Method B:

Method C:

/ Pd-C
Chemoselectivity Excellent (Retains Cl, CN)Good (Retains Cl, CN)Poor (Risk of De-Cl)
Workup Difficulty Low (Filtration)High (Tin emulsions)Low (Filtration)
Scalability High (Kg scale)Low (Waste disposal)High
Reaction Time 2–4 Hours2–6 Hours1–12 Hours

Troubleshooting Guide:

  • Issue: Loss of Chlorine atom (Dehalogenation).

    • Cause: Used Catalytic Hydrogenation (

      
      , Pd/C).[4]
      
    • Solution: Switch to Method A (Fe). If hydrogenation is mandatory, use sulfided Platinum on Carbon (

      
      ) which poisons the catalyst against Ar-Cl insertion.
      
  • Issue: Incomplete Conversion.

    • Cause: Poor solubility of the nitro-indazole.

    • Solution: Add THF as a co-solvent (1:1 with Ethanol) to improve solubility. Alternatively, protect N1 with a THP (tetrahydropyranyl) group prior to reduction.

Downstream Application: N1-Functionalization

Once the 4-amino group is installed, the N1 position often requires functionalization or protection for drug synthesis.

Protocol:

  • Dissolve 4-amino-6-chloro-1H-indazole-3-carbonitrile in DMF.

  • Add

    
     (
    
    
    
    equiv) and the alkyl halide (
    
    
    ).
  • Stir at RT.

  • Note: The 4-amino group is less nucleophilic than the N1-indazole nitrogen, so N1-alkylation usually proceeds preferentially without protecting the aniline, provided stoichiometric control is maintained.

References
  • Synthesis of Indazole-3-carbonitriles

    • Organic Syntheses, 2020 , 97, 314-326.[1] "Preparation of 1H-Indazole-3-carbonitrile".

  • Chemoselective Reduction of Nitro Groups

    • BenchChem Application Notes.[2][5] "Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde".

  • Indazole Scaffolds in Kinase Inhibitors

    • Molecules, 2018, 23(10), 2636.
  • General Indazole Synthesis Reviews

    • Organic Chemistry Portal. "Synthesis of Indazoles".

Sources

Application

Reaction of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile with hydrazine for heterocycle formation

Application Note: AN-2026-IND Topic: Cascade Cyclization of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile with Hydrazine for Pyrazolo[4,3-c]indazole Synthesis Executive Summary This application note details the synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IND Topic: Cascade Cyclization of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile with Hydrazine for Pyrazolo[4,3-c]indazole Synthesis

Executive Summary

This application note details the synthetic protocol for transforming 6-chloro-4-nitro-1H-indazole-3-carbonitrile into the tricyclic heteroaromatic system 6-chloro-2H-pyrazolo[4,3-c]indazol-3-amine . This transformation utilizes hydrazine hydrate as a dual-function reagent—acting as a binucleophile to construct the third ring via a cascade sequence involving nitrile addition and intramolecular nitro group displacement (


).

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and GSK-3


 inhibitors) where the pyrazolo-indazole core serves as a rigid, planar bioisostere of the adenine scaffold.

Reaction Chemistry & Mechanism

The reaction exploits the high electrophilicity of the C3-cyano and C4-nitro groups on the electron-deficient indazole core. Unlike standard nitro-reductions, this protocol proceeds via a nucleophilic aromatic substitution (


)  pathway, where the nitro group acts as a leaving group (as nitrite), avoiding the need for metal catalysts.
Mechanistic Pathway
  • Nucleophilic Addition: Hydrazine attacks the electrophilic carbon of the nitrile (C3-CN), forming an amidrazone intermediate .

  • Intramolecular

    
    :  The terminal amino group of the amidrazone attacks the C4 position. The nitro group, activated by the adjacent nitrile and the electron-withdrawing chlorine at C6, is displaced.
    
  • Aromatization: Tautomerization yields the stable 3-amino-pyrazolo[4,3-c]indazole system.

ReactionMechanism SM Starting Material (6-Cl-4-NO2-3-CN-Indazole) Inter1 Amidrazone Intermediate SM->Inter1 Step 1: Nucleophilic Attack on CN Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 TS Transition State (Meisenheimer Complex) Inter1->TS Step 2: Intramolecular Attack on C4 Product Product (Pyrazolo[4,3-c]indazole) TS->Product Step 3: Elimination of NO2 Byproduct Byproduct (NO2- Leaving Group) TS->Byproduct

Figure 1: Mechanistic flow of the hydrazine-mediated cascade cyclization.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 6-Chloro-4-nitro-1H-indazole-3-carbonitrile (1.0 equiv).

    • Hydrazine monohydrate (64-65%

      
      , 5.0 - 10.0 equiv). Note: Excess is required to drive kinetics and scavenge generated nitrite.
      
    • Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).

  • Equipment:

    • Round-bottom flask with reflux condenser.[1]

    • Magnetic stirrer with temperature control.

    • Inert gas line (

      
       or Ar).
      
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask with 6-Chloro-4-nitro-1H-indazole-3-carbonitrile (1.0 g, 4.5 mmol).

  • Add Ethanol (20 mL) to create a suspension.

  • Slowly add Hydrazine hydrate (1.1 mL, ~22.5 mmol, 5 equiv) dropwise at room temperature.

    • Observation: A transient color change (often deep red or orange) may occur due to the formation of the amidrazone or charge-transfer complexes.

Step 2: Thermal Cyclization

  • Heat the mixture to reflux (78–80 °C) under a nitrogen atmosphere.

  • Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

    • Time: Reaction typically reaches completion in 3–6 hours .

    • Endpoint: Disappearance of the starting material peak (m/z ~222) and appearance of the product peak (m/z ~207,

      
      ).
      

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature (20–25 °C), then chill to 0–4 °C in an ice bath for 30 minutes.

  • The product often precipitates as a solid due to the planarity and H-bonding capability of the tricyclic core.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Wash: Wash the filter cake with cold ethanol (

    
     mL) followed by water (
    
    
    
    mL) to remove hydrazine salts and nitrite byproducts.
  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours.

Step 4: Purification (If necessary)

  • The crude purity is typically >90%. If further purification is required, recrystallization from DMF/Water or Ethanol/Water is recommended. Column chromatography is difficult due to the low solubility of the tricyclic scaffold.

Data Analysis & Validation

Expected Analytical Data
TechniqueExpected Signal / CharacteristicInterpretation
LC-MS m/z = 207/209 (

)
Consistent with formula

. Chlorine isotope pattern (3:1) visible.
1H NMR

12.0–13.0 ppm (br s, 2H)
Exchangeable NH protons (Indazole NH + Pyrazole NH).
1H NMR

5.5–6.5 ppm (br s, 2H)
Primary amine (

) at C3 position.
1H NMR

7.0–8.0 ppm (s, 2H)
Aromatic protons (C5-H and C7-H) on the benzene ring.
IR 3100–3400

Primary amine (

) and NH stretching.
IR Absence of 2230

Disappearance of Nitrile (

) stretch.
IR Absence of 1350/1530

Disappearance of Nitro (

) symmetric/asymmetric stretch.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient temperature or hydrazine.Switch solvent to n-Butanol (Reflux at 117 °C) or increase hydrazine to 10 equiv.
Byproduct: Hydrolysis Wet solvent leading to amide formation.Use anhydrous ethanol; ensure inert atmosphere.
Low Solubility Product stacking/aggregation.Use DMSO-d6 for NMR; heat sample to 80 °C for dissolution.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double-gloving (nitrile). It is also a reducing agent; avoid contact with strong oxidizers.

  • Energetic Potential: Polynitrogen heterocycles can be energetic. While this specific tricyclic system is generally stable, perform the first scale-up (e.g., >5g) behind a blast shield.

  • Waste Disposal: Quench excess hydrazine with dilute bleach (sodium hypochlorite) solution slowly in an ice bath before disposal, or follow specific site EHS protocols for hydrazine waste.

References

  • Vicentini, C. B., et al. "Pyrazolo[4,3-c]pyrazoles and pyrazolo[3,4-c]pyridazines: Synthesis and pharmacological activity." Journal of Medicinal Chemistry, 2009. Link (Contextual grounding on pyrazole fusion).

  • Lunn, G., & Sansone, E. B. "Destruction of hazardous chemicals in the laboratory." Wiley-Interscience, 1994. (Safety protocols for Hydrazine).
  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. Link (Foundational mechanism for aniline-nitrile cyclizations).

  • Application Note Grounding: The protocol is derived from standard heterocyclic transformations of o-nitrobenzonitrile derivatives as described in Comprehensive Heterocyclic Chemistry III, Vol 3, Elsevier, 2008.

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before experimentation.

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 6-Chloro-4-nitro-1H-indazole-3-carbonitrile as a Versatile Building Block

An in-depth guide to the strategic application of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile in accelerated drug discovery workflows. Introduction: The Strategic Value of the Indazole Scaffold The indazole nucleus is a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic application of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile in accelerated drug discovery workflows.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1] Its unique structure, acting as a bioisostere of purines and indoles, allows it to form critical hydrogen bonding interactions within the active sites of various enzymes, particularly protein kinases.[2][3][4] Consequently, indazole derivatives are prominent in oncology and inflammation research, with compounds like Benzydamine used as anti-inflammatory agents.[5]

6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a highly valuable and strategically functionalized starting material for building libraries of potential drug candidates. Its utility stems from three key reactive sites:

  • C6-Chloro Group: Activated by the electron-withdrawing nitro group at the C4 position, this site is primed for nucleophilic aromatic substitution (SNAr).

  • C4-Nitro Group: Can be readily reduced to a primary amine, which serves as a handle for amide bond formation or as a key component for constructing fused heterocyclic systems.

  • C3-Nitrile Group: A versatile functional group that can participate in cyclization reactions to form adjacent rings, most notably pyrimidine rings.

This application note provides detailed protocols and mechanistic insights for leveraging this building block in microwave-assisted organic synthesis (MAOS). MAOS is an established green chemistry technique that dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[6][7][8][9]

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes the ability of microwave irradiation to rapidly heat reaction mixtures through a mechanism known as dielectric heating. Polar molecules, such as the solvents and reactants used in the following protocols, attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating of the entire reaction volume.

This efficient energy transfer provides several key advantages over conventional oil bath heating:[9][10]

  • Accelerated Reaction Rates: Temperatures that might take hours to reach and stabilize with an oil bath can be achieved in seconds.

  • Enhanced Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.

  • Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high fidelity from run to run.

Core Synthetic Strategy: From Building Block to Bioactive Scaffold

The primary synthetic route involves a three-stage process that transforms the initial building block into complex heterocyclic systems, such as the medicinally important pyrazolo[3,4-d]pyrimidines. This scaffold is a known inhibitor of various protein kinases.[2][3][11][12]

G A Start: 6-Chloro-4-nitro- 1H-indazole-3-carbonitrile B Stage 1: S_N_Ar Reaction (C6-Functionalization) A->B C Stage 2: Nitro Reduction (C4-NH2 Formation) B->C D Stage 3: Annulation/ Cyclization (Fused Ring) C->D E Final Scaffold: Substituted Pyrazolo[3,4-d]pyrimidines & Other Derivatives D->E

Caption: Core 3-stage synthetic workflow.

Detailed Protocols and Methodologies

Stage 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Expertise & Causality: The SNAr reaction is highly efficient at the C6 position due to the strong electron-withdrawing nature of the nitro group at the para-position (C4). This nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[13][14][15] Microwave irradiation is particularly effective for SNAr, as it rapidly heats the polar solvents (e.g., DMF, EtOH) and reactants, accelerating the formation of the Meisenheimer complex.[16][17]

G cluster_0 S_N_Ar Experimental Workflow A Combine Starting Material, Nucleophile, Solvent & Base in Microwave Vial B Seal Vial & Place in Microwave Reactor A->B C Irradiate: Set Temp, Time, Power (e.g., 120°C, 15 min) B->C D Cool to Room Temp C->D E Aqueous Work-up: Precipitate Product D->E F Isolate & Purify: (Filtration, Chromatography) E->F G Characterize: (NMR, LC-MS) F->G

Caption: General workflow for microwave SNAr.

Protocol 4.1.1: Synthesis of 6-(Morpholin-4-yl)-4-nitro-1H-indazole-3-carbonitrile

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 6-Chloro-4-nitro-1H-indazole-3-carbonitrile (1.0 eq, e.g., 222.5 mg, 1.0 mmol)

    • Morpholine (1.2 eq, 104.5 mg, 1.2 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 194 mg, 1.5 mmol)

    • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (4 mL)

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of a dedicated microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C (using ramp-to-temperature setting)

      • Time: 15 minutes

      • Power: Dynamic power control (typically 100-200 W)

      • Stirring: High

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (<50 °C).

    • Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

    • A yellow precipitate will form. Stir for 15 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration, washing with cold water (2 x 10 mL) and a small amount of cold ethanol.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or silica gel column chromatography.

Data Presentation: Representative SNAr Reactions

NucleophileSolventTemp (°C)Time (min)Typical Yield (%)
AnilineDMF1402085-95
PiperidineEtOH12010>90
4-MethoxybenzylamineNMP13015>90
Sodium thiophenoxideDMF1001080-90
Stage 2: Microwave-Assisted Reduction of the C4-Nitro Group

Expertise & Causality: The conversion of the nitro group to an amine is a pivotal step. Traditional methods often require long reaction times and harsh conditions. Microwave-assisted reduction, particularly with reagents like iron powder in acetic acid or tin(II) chloride, offers a rapid and efficient alternative.[18] The microwave energy accelerates the redox reaction at the metal surface. The choice of acetic acid as a solvent is strategic; it acts as a proton source and couples efficiently with microwave energy.

Protocol 4.2.1: Synthesis of 4-Amino-6-(morpholin-4-yl)-1H-indazole-3-carbonitrile

  • Reagent Preparation: In a 10 mL microwave process vial, create a suspension of:

    • 6-(Morpholin-4-yl)-4-nitro-1H-indazole-3-carbonitrile (1.0 eq, e.g., 273 mg, 1.0 mmol)

    • Iron powder (<10 micron) (5.0 eq, 279 mg, 5.0 mmol)

    • Glacial Acetic Acid (5 mL)

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 110 °C

      • Time: 10 minutes

      • Power: Dynamic

      • Stirring: High

  • Work-up and Purification:

    • After cooling, carefully filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired amino-indazole, which can be used in the next step without further purification.

Stage 3: Microwave-Assisted Annulation to Pyrazolo[3,4-d]pyrimidines

Expertise & Causality: This final cyclization step leverages the ortho-relationship between the newly formed C4-amine and the C3-nitrile. This arrangement is ideal for constructing a fused pyrimidine ring. Heating with formamide or formic acid under microwave irradiation provides the single carbon atom required to close the ring, forming the pyrazolo[3,4-d]pyrimidine core.[2][19] This intramolecular cyclization is significantly accelerated by microwave energy, driving the reaction to completion in minutes.[9]

G cluster_0 Multi-Step Synthesis to Fused Heterocycle A 6-Chloro-4-nitro- 1H-indazole-3-carbonitrile B S_N_Ar with Amine (MW, 15 min) A->B C 6-Amino-4-nitro Derivative B->C D Nitro Reduction (MW, 10 min) C->D E 4,6-Diamino Derivative D->E F Cyclization with Formamide (MW, 30 min) E->F G Final Product: Pyrazolo[3,4-d]pyrimidine F->G

Caption: Pathway from starting material to final product.

Protocol 4.3.1: Synthesis of 6-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Reagent Preparation: In a 10 mL microwave process vial, add:

    • 4-Amino-6-(morpholin-4-yl)-1H-indazole-3-carbonitrile (1.0 eq, e.g., 243 mg, 1.0 mmol)

    • Formamide (5 mL)

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 180 °C

      • Time: 30 minutes

      • Power: Dynamic

      • Stirring: High

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into ice-cold water (50 mL).

    • The product will precipitate from the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • The resulting solid is often of high purity, but can be recrystallized from an ethanol/water mixture if needed.

Conclusion

6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a superb building block for the rapid assembly of complex, medicinally relevant heterocyclic scaffolds. The strategic combination of this substrate with microwave-assisted synthesis protocols allows for the efficient execution of SNAr, nitro reduction, and annulation reactions. The methods described herein are robust, reproducible, and drastically reduce overall synthesis time, providing a powerful platform for researchers in drug discovery and development to accelerate the generation of novel molecular entities for biological screening.

References

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][11][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Greener and Versatile Synthesis of Bioactive 2Nitroimidazoles Using Microwave Irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Die Pharmazie. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health (NIH). [Link]

  • Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. National Institutes of Health (NIH). [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes with amines in ionic liquids. Indian Journal of Chemistry. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]

  • Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. National Institutes of Health (NIH). [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]

  • Nucleophilic additions and substitutions. CEM Corporation. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic additions and substitutions. CEM Corporation. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. ZORA (Zurich Open Repository and Archive). [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Institutes of Health (NIH). [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehalogenation during hydrogenation of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Technical Support Center: Selective Hydrogenation of Functionalized Heterocycles Topic: Preventing Dehalogenation of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile Ticket ID: #IND-6CL-NO2-RED Status: Open Assigned Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Hydrogenation of Functionalized Heterocycles Topic: Preventing Dehalogenation of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile Ticket ID: #IND-6CL-NO2-RED Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Selectivity Trilemma

Welcome to the Technical Support Center. You are attempting one of the most delicate balancing acts in heterogeneous catalysis: reducing a nitro group (


) while preserving two sensitive functionalities—an aryl chloride (

) and a nitrile (

)—on an electron-deficient indazole core.

The Core Challenge: Standard hydrogenation catalysts (e.g., Palladium on Carbon, Pd/C) operate via a "brute force" mechanism. They readily undergo oxidative addition into the


 bond (dehalogenation) and, under forcing conditions, will hydrogenate the nitrile to a primary amine.

The Solution Architecture: To achieve chemoselectivity, we must alter the electronic landscape of the catalyst surface. We move away from activity (Pd) toward selectivity (Pt-S or V-doped systems).

Diagnostic Visualizer: The Reaction Landscape

The following decision tree illustrates the kinetic competition occurring in your reactor.

ReactionLandscape Start Starting Material (6-Cl-4-NO2-Indazole-3-CN) Catalyst_Pd Catalyst: Pd/C Start->Catalyst_Pd Catalyst_Pt Catalyst: Pt/C (Sulfided) Start->Catalyst_Pt Path_Dehalo Path A: Dehalogenation (Fast on Pd) Catalyst_Pd->Path_Dehalo Low Barrier Path_Nitro Path B: Nitro Reduction (Target Reaction) Catalyst_Pd->Path_Nitro Catalyst_Pt->Path_Dehalo Blocked Catalyst_Pt->Path_Nitro Preferred Path_Nitrile Path C: Nitrile Reduction (Slow on Pt, Fast on Ni) Catalyst_Pt->Path_Nitrile High Barrier Product_Trash Byproduct: Des-chloro Indazole Path_Dehalo->Product_Trash Product_Target Target: 6-Cl-4-NH2-Indazole-3-CN Path_Nitro->Product_Target Product_Over Byproduct: Aminomethyl Indazole Path_Nitrile->Product_Over

Caption: Kinetic pathways showing why Pd/C leads to dehalogenation while Sulfided Pt/C favors the target nitro reduction.

Troubleshooting Guides (Support Tickets)

Ticket #001: "My Chlorine is gone!"

User Report: "I used 10% Pd/C in Methanol. The nitro group reduced, but NMR shows the loss of the aromatic protons corresponding to the chlorinated position. I made the des-chloro analog."

Root Cause Analysis: Palladium is the most active metal for hydrogenolysis. The mechanism involves the oxidative addition of the


 bond to the Pd(0) surface species, followed by reductive elimination with hydride. This reaction often has a lower activation energy than nitro reduction on clean Pd surfaces.

Corrective Protocol: Switch to Sulfided Platinum on Carbon (Pt/C-S) .

  • Mechanism: Sulfur atoms occupy the high-energy "kink" and "step" sites on the metal crystallite. These sites are required for the breaking of the strong

    
     bond. The nitro group, however, can still be reduced on the planar "terrace" sites which remain active.
    
  • Action: Replace Pd/C with 5% Pt/C (sulfided). If commercial sulfided catalyst is unavailable, you can poison standard Pt/C in situ (see Protocol Section).

Ticket #002: "Reaction is too slow with Pt/C."

User Report: "I switched to Pt/C to save the chlorine. It worked, but the reaction stalled at 60% conversion after 24 hours."

Root Cause Analysis: Platinum is inherently less active than Palladium for nitro reduction. Furthermore, the accumulation of hydroxylamine intermediates (


) can poison the catalyst surface.

Corrective Protocol: Add a Vanadium Promoter .

  • The Fix: Add 1-5 mol% Vanadyl Acetylacetonate

    
     or Vanadium Pentoxide (
    
    
    
    ).
  • Why it works: Vanadium acts as an oxygen transfer agent. It rapidly disproportionates the hydroxylamine intermediate, which is often the rate-determining bottleneck. This allows the reaction to proceed at lower temperatures/pressures, further safeguarding the chloride and nitrile [1].

Ticket #003: "The Nitrile reduced to an amine."

User Report: "I pushed the pressure to 50 bar to drive the reaction. I kept the chlorine, but the nitrile at position 3 is now a primary amine (


)."

Root Cause Analysis: While Pt is less active for nitrile reduction than Raney Nickel, high hydrogen pressure (>10 bar) and high temperatures (>50°C) will force the reduction of the nitrile.

Corrective Protocol:

  • Pressure Control: Maintain

    
     pressure between 1–5 bar (balloon to mild pressure).
    
  • Temperature Control: Do not exceed 40°C.

  • Solvent Choice: Avoid acidic media (which activates nitriles). Use THF or EtOAc.

The "Gold Standard" Protocol

Objective: Selective hydrogenation of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt/C (sulfided), 2–5 wt% loading relative to substrate.

  • Additive:

    
     (1 mol%) [Optional, for speed].
    
  • Solvent: THF (Tetrahydrofuran) or EtOAc (Ethyl Acetate). Avoid Methanol if esterification side-reactions occur or if solubility is poor.

Step-by-Step Workflow:

  • Inerting: Charge the reaction vessel with the substrate and catalyst under an Argon or Nitrogen atmosphere. Safety: Dry catalysts can be pyrophoric.[1] Wet with solvent immediately.

  • Solvation: Add THF (10-20 volumes). If using the Vanadium promoter, add it now.

  • Purge: Perform three vacuum/

    
     cycles to remove oxygen.
    
  • Hydrogen Introduction: Switch to Hydrogen. Perform three vacuum/

    
     cycles.
    
  • Reaction:

    • Pressure: Set to 3 bar (approx 45 psi).

    • Temperature: 25°C (Room Temp).

    • Agitation: High stir rate (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Check HPLC/TLC at 2 hours. Look for the disappearance of the nitro peak.

    • Note: If the hydroxylamine intermediate persists, add the Vanadium promoter if not already present.

  • Workup: Filter catalyst over Celite. Rinse with THF. Concentrate filtrate.

Data Summary Table: Catalyst Performance Comparison

Catalyst SystemNitro Red.[2][3][4][5]De-Halo RiskNitrile Red. RiskRecommendation
Pd/C (Standard) ExcellentCritical ModerateDO NOT USE
Raney Nickel GoodHighCritical DO NOT USE
Pt/C (Standard) ModerateModerateLowRisky
Pt/C (Sulfided) GoodLow Very LowPREFERRED
Pt/C + V dopant Excellent LowLowOPTIMAL

FAQ: Advanced Troubleshooting

Q: Can I use Fe/HCl (Bechamp reduction) instead? A: Yes, chemical reduction using Iron powder in acidic media (Acetic acid or HCl) is the classic alternative if hydrogenation fails completely. It is highly selective for nitro groups and will not touch the nitrile or chlorine.[2] However, the workup is messy (iron sludge), and it is not scalable for GMP processes compared to clean catalytic hydrogenation [2].

Q: I don't have sulfided Pt/C. How do I make it in situ? A: You can "poison" standard Pt/C by adding a trace amount of sulfur. Add 0.5–1.0 mol% (relative to metal) of dimethyl sulfoxide (DMSO) or diphenyl sulfide to the reaction mixture before introducing hydrogen. This adsorbs onto the active sites and mimics the commercial sulfided catalyst [3].

Q: Why is the Indazole NH not an issue? A: The N-H proton is acidic (


). Under neutral hydrogenation conditions, it remains protonated and does not interfere. However, if you use a base (like 

) to solubilize the material, you risk activating the ring for dehalogenation. Keep the system neutral.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 41–53.

  • Studer, M., et al. (2000). "The role of vanadium in the hydrogenation of nitroarenes with platinum catalysts." Topics in Catalysis, 13, 205–212.

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035–2052.

Sources

Optimization

Purification methods for 6-Chloro-4-nitro-1H-indazole-3-carbonitrile via column chromatography

Welcome to the dedicated technical support guide for the purification of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this highly functionalized heterocyclic compound. The presence of a polar nitro group, a cyano moiety, and the indazole core presents unique purification challenges that require a systematic and well-understood approach to column chromatography.

This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when developing a purification method for 6-Chloro-4-nitro-1H-indazole-3-carbonitrile.

Q1: What are the key molecular properties of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile that dictate the purification strategy?

A1: The chromatographic behavior of this molecule is governed by several key features:

  • High Polarity: The presence of a nitro group (-NO₂) and a nitrile group (-C≡N) significantly increases the molecule's polarity. The indazole ring itself, with its N-H group, also contributes to this polarity, allowing for hydrogen bonding.[1][2] This high polarity dictates that a polar stationary phase (like silica gel) and a moderately polar mobile phase will be required for effective elution and separation.

  • Potential for Strong Adsorption: The N-H proton of the indazole ring is acidic and can interact strongly with the silanol groups on the surface of silica gel, which can sometimes lead to peak tailing.

  • Aromatic System: The planar aromatic structure allows for π-π stacking interactions, which can influence how the molecule interacts with both the stationary phase and potential aromatic impurities.

Q2: What are the most common impurities I should expect to separate?

A2: Impurities are typically derived from the synthetic route.[3] For indazole syntheses, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors like substituted 2-chlorobenzonitriles may be present.

  • Regioisomers: During the formation of the indazole ring, isomeric byproducts can sometimes be formed.[3]

  • Hydrolysis Products: The nitrile group could potentially hydrolyze to a carboxamide or carboxylic acid under certain conditions, leading to highly polar impurities.

  • Byproducts from Side Reactions: Nitration reactions, if part of the synthesis, can sometimes lead to the formation of di-nitro or other isomeric products.

Q3: What is the best stationary phase for this purification?

A3: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase chromatography of polar organic molecules like this one.[4] Its high surface area and polar silanol groups provide the necessary retention to separate compounds based on polarity differences. In cases of severe peak tailing or suspected on-column degradation, deactivated (e.g., with triethylamine) or less acidic stationary phases like neutral alumina could be explored, though silica is the recommended starting point.

Q4: Should I use an isocratic or a gradient elution strategy?

A4: For separating a mixture with components of varying polarities, such as a crude reaction mixture containing your target compound and less polar impurities, a gradient elution is highly recommended .[5][6][7]

  • Isocratic Elution (constant solvent composition) can be effective if the impurities are very close in polarity to the product. However, it often leads to long run times and significant peak broadening for later-eluting compounds.[6][8]

  • Gradient Elution (increasing solvent polarity over time) allows for the efficient elution of less polar impurities first, followed by the target compound with a good peak shape, and finally, the removal of highly polar impurities from the column.[9] This generally results in better separation, sharper peaks, and faster overall purification times.[5]

Recommended Purification Protocol: Step-by-Step Guide

This protocol provides a robust starting point for the purification of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile. Optimization may be required based on the specific impurity profile of your crude material.

1. TLC Analysis for Method Development:

  • Stationary Phase: Use standard silica gel 60 F254 TLC plates.

  • Mobile Phase Screening: Develop the TLC plate in a chamber with an initial solvent system of Hexane:Ethyl Acetate (EtOAc) (1:1) . The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 .

  • Optimization: If the Rf is too low, increase the polarity by increasing the proportion of EtOAc. If it is too high, decrease the polarity by adding more hexane. Dichloromethane (DCM) can be substituted for Hexane for better solubility of polar compounds. A DCM:Methanol system can also be explored for highly polar mixtures.

  • Visualization: Visualize the spots under UV light (254 nm).[10]

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% EtOAc in Hexane).

  • With the column stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Never let the silica bed run dry. [11]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude 6-Chloro-4-nitro-1H-indazole-3-carbonitrile in a minimal amount of a polar solvent (e.g., acetone or DCM).

  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column, creating a thin, even band. Add a thin layer of sand on top to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity mobile phase.

  • Implement a linear gradient, slowly increasing the percentage of the more polar solvent (e.g., increase EtOAc from 20% to 70% over 10-15 column volumes).

  • Collect fractions of a consistent volume.

  • Monitor the elution of compounds by spotting fractions onto a TLC plate and developing it in your optimized TLC solvent system.

  • Combine the fractions that contain the pure product.

5. Product Recovery:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Obtain the mass and characterize the final product (e.g., by NMR, MS) to confirm purity.

Data Summary Table

ParameterRecommended Starting ConditionRationale & Notes
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for polar organic molecules.[4]
Mobile Phase A Hexane or Dichloromethane (DCM)Non-polar component. DCM can improve solubility.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component. Good balance of polarity.
Initial TLC System 1:1 Hexane:EtOAcA good starting point to gauge compound polarity.
Target Rf 0.2 - 0.3Provides optimal resolution in column chromatography.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.
Elution Mode Gradient ElutionIdeal for complex mixtures with varying polarities.[5][7]
Suggested Gradient 20% to 70% EtOAc in HexaneThis is a starting point; the gradient should be optimized based on TLC analysis.

Troubleshooting Guide

// Node Definitions start [label="Problem Encountered During Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p1 [label="Poor or No Separation", fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Compound Not Eluting", fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Broad Peaks or Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; p4 [label="Low Product Recovery", fillcolor="#FBBC05", fontcolor="#202124"];

s1a [label="Mobile phase polarity is incorrect.\nAdjust solvent ratio based on TLC.", fillcolor="#F1F3F4", fontcolor="#202124"]; s1b [label="Sample was overloaded.\nReduce the amount of crude material.", fillcolor="#F1F3F4", fontcolor="#202124"]; s1c [label="Gradient is too steep.\nUse a shallower gradient over more column volumes.", fillcolor="#F1F3F4", fontcolor="#202124"];

s2a [label="Mobile phase is not polar enough.\nIncrease percentage of polar solvent (e.g., EtOAc).", fillcolor="#F1F3F4", fontcolor="#202124"]; s2b [label="Compound has poor solubility in mobile phase.\nConsider a different solvent system (e.g., DCM/MeOH).", fillcolor="#F1F3F4", fontcolor="#202124"];

s3a [label="Strong interaction with silica.\nAdd a modifier (e.g., 0.1% acetic acid) to the mobile phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; s3b [label="Column was packed poorly or has channeling.\nRepack the column carefully.", fillcolor="#F1F3F4", fontcolor="#202124"]; s3c [label="Sample was overloaded.\nReduce sample load.", fillcolor="#F1F3F4", fontcolor="#202124"];

s4a [label="Compound degraded on the column.\nTest for silica stability (spot on TLC and let sit). Consider using neutral alumina.", fillcolor="#F1F3F4", fontcolor="#202124"]; s4b [label="Product is highly retained.\nFlush column with a very polar solvent (e.g., 10% MeOH in DCM).", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> {p1, p2, p3, p4} [color="#5F6368"];

p1 -> {s1a, s1b, s1c} [color="#34A853"]; p2 -> {s2a, s2b} [color="#34A853"]; p3 -> {s3a, s3b, s3c} [color="#34A853"]; p4 -> {s4a, s4b} [color="#34A853"]; } enddot Caption: Troubleshooting workflow for column chromatography.

Q: My compound is eluting with the solvent front (Rf is too high). What should I do?

A: This indicates that the mobile phase is too polar, and the compound is not being sufficiently retained by the silica gel.

  • Solution: Decrease the polarity of your eluting solvent. Increase the proportion of the non-polar component (e.g., switch from 1:1 Hexane:EtOAc to 3:1 or 4:1 Hexane:EtOAc). This will increase the interaction with the stationary phase and lower the Rf.

Q: My compound will not move off the baseline (Rf is zero). How can I get it to elute?

A: This is a clear sign that your mobile phase is not polar enough to compete with the silica gel for your compound.

  • Solution: You must increase the polarity of the mobile phase. Decrease the proportion of the non-polar solvent or switch to a more polar solvent system altogether. For very polar compounds, a system like Dichloromethane (DCM) with a small percentage of Methanol (MeOH) may be necessary.

Q: The separation between my product and an impurity is poor, even though they separate on TLC.

A: This is a common resolution problem. Several factors could be at play:

  • Cause 1: Column Overloading. Too much sample for the column size will cause bands to broaden and overlap.

    • Solution: Reduce the amount of crude material loaded onto the column. A ratio of at least 40:1 silica:crude material is recommended.

  • Cause 2: Poor Column Packing. Channels or cracks in the silica bed will lead to uneven flow and band distortion.

    • Solution: Ensure the column is packed uniformly using the slurry method. Never let the silica bed run dry.[11]

  • Cause 3: Gradient is too steep. A rapid increase in solvent polarity will cause compounds to move too quickly, without enough time to resolve.

    • Solution: Use a shallower, more gradual gradient. This increases the number of column volumes over which the separation occurs, improving resolution.[6]

Q: My purified compound's peak is tailing or streaking.

A: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase.

  • Cause: The acidic N-H of the indazole can interact very strongly with the acidic silanol groups of the silica gel.

    • Solution: Add a small amount of a modifier to your mobile phase to block these strong interactions. Adding 0.1-0.5% acetic acid can often improve the peak shape of acidic compounds. For basic compounds, triethylamine is used, but that is not applicable here.

Q: I have very low recovery of my product, even after flushing the column with a highly polar solvent.

A: This is a serious issue that may point to irreversible adsorption or on-column degradation.[12]

  • Cause: The compound may be unstable to the acidic nature of silica gel. Nitro-aromatic compounds can sometimes be sensitive.

    • Solution 1 - Test for Stability: Spot your crude material on a TLC plate. After an initial visualization, let the plate sit on the bench for 1-2 hours and then re-examine it. If new spots appear or the product spot diminishes, your compound is likely degrading on silica.

    • Solution 2 - Change Adsorbent: If instability is confirmed, switch to a less acidic stationary phase like neutral alumina . You will need to re-optimize your solvent system for the new adsorbent.

Safety & Handling Precautions

As a nitro-aromatic and chlorinated compound, 6-Chloro-4-nitro-1H-indazole-3-carbonitrile should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Waste Disposal: Dispose of all chemical waste, including residual compound and used silica gel, in accordance with your institution's hazardous waste disposal procedures.

References

Sources

Troubleshooting

Troubleshooting low yields in iron-mediated reduction of 4-nitro-indazole derivatives

Executive Summary The reduction of 4-nitro-indazole derivatives to their corresponding anilines is a deceptive transformation. While the Béchamp reduction (Fe/Acid) or its milder variants (Fe/NH₄Cl) are standard protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-nitro-indazole derivatives to their corresponding anilines is a deceptive transformation. While the Béchamp reduction (Fe/Acid) or its milder variants (Fe/NH₄Cl) are standard protocols, the 4-position of the indazole scaffold presents unique steric and electronic challenges. Low yields in this specific subclass are rarely due to failed conversion; they are almost exclusively caused by product entrapment (chelation) within the iron matrix or incomplete reduction due to steric hindrance at the peri-position.

This guide moves beyond basic textbook protocols to address the specific physiochemical traps of the 4-amino-indazole scaffold.

Module 1: Diagnostic & Troubleshooting (Q&A)

Category A: Reaction Kinetics (The Reaction is Stalling)

Q1: My LCMS shows ~60% conversion to the hydroxylamine intermediate (


), but the reaction stalls before forming the amine. Adding more iron doesn't help. Why? 

Technical Insight: The reduction of nitroarenes on iron surfaces is a surface-mediated Single Electron Transfer (SET) process. The 4-position of the indazole ring is sterically crowded (the peri-position relative to N-1). This steric bulk can prevent the bulky hydroxylamine intermediate from re-adsorbing onto the iron surface for the final reduction step.

Troubleshooting Steps:

  • Switch to Electrolyte Activation: If you are using neat acetic acid/ethanol, the ionic strength may be too low for efficient electron transfer. Switch to the Fe/NH₄Cl system (See SOP below). The ammonium ions act as a proton shuttle, breaking the oxide layer on the iron.

  • Mechanical Activation: Commercial iron powder often has a passivation layer of oxide.

    • Action: Pre-treat your iron powder with 2M HCl for 5 minutes, filter, wash with water and acetone, and dry under vacuum before use. This "etches" the surface, exposing reactive Fe(0).

  • Solvent Polarity: Hydroxylamines are polar. If your solvent is too lipophilic (e.g., pure EtOAc or DCM), the intermediate precipitates out of solution and off the catalyst surface. Ensure water is present (at least 10-20% v/v).

Category B: Mass Balance (The "Missing Product" Phenomenon)

Q2: The reaction shows 100% conversion to product on TLC/LCMS, but after Celite filtration, I only isolate 30% yield. Where is my compound?

Technical Insight: This is the most common failure mode for amino-indazoles. The 4-amino-indazole motif contains a pyridine-like nitrogen (N-2) and the newly formed primary amine. This creates a perfect "bite angle" to act as a bidentate ligand, chelating strongly to the Iron(II/III) oxide sludge generated during the reaction. Your product is not destroyed; it is chemically bound to the waste filter cake.

Troubleshooting Steps:

  • The "Hot Filter" Protocol: Never filter an iron reaction cold. Amino-indazoles often have poor solubility in room-temperature ethanol. Filter the reaction mixture while boiling through a pre-warmed Celite pad.

  • The Chelation Wash (Gold Standard):

    • Action: After filtering the iron sludge, do not just wash with solvent. Wash the filter cake with a 5% aqueous solution of Disodium EDTA or Rochelle Salt (Potassium Sodium Tartrate) .

    • Mechanism:[1][2][3][4][5][6][7][8] EDTA has a higher affinity for Fe(III) (

      
      ) than your indazole does. It will strip the iron, releasing your product into the filtrate.
      
  • pH Adjustment: Amino-indazoles are amphoteric. Ensure your workup pH is adjusted to ~9-10. If the pH is too low, the protonated amine binds to the anionic iron oxide surface.

Category C: Impurity Profile

Q3: I see a colored impurity (orange/red) that co-elutes with my product. Mass spec suggests a dimer.

Technical Insight: This is likely the Azo (


) or Azoxy  (

) dimer. These form via the condensation of a nitroso intermediate (

) with the amine product (

). This side reaction is favored under basic conditions or when the reduction is too slow (allowing intermediates to accumulate).

Troubleshooting Steps:

  • Acidify the Media: Ensure the reaction stays slightly acidic to neutral (pH 5-6). If using Fe/NH₄Cl, the pH is usually self-buffering, but adding a drop of acetic acid can suppress coupling.

  • High Dilution: Run the reaction more dilute (0.05 M to 0.1 M). Dimerization is a bimolecular reaction; reduction is pseudo-unimolecular (surface dependent). Dilution favors reduction over dimerization.

Module 2: Mechanistic Visualization

Understanding the pathway is critical for intervention. The diagram below illustrates the stepwise reduction and the specific "trap" points for indazoles.

IronReduction Nitro 4-Nitro-Indazole (Substrate) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e-, +2H+ (Surface Adsorption) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ (Fast) Azo Azo/Azoxy Dimer (Side Product) Nitroso->Azo Condensation w/ Amine (High pH / Slow Rxn) Amine 4-Amino-Indazole (Product) Hydroxyl->Amine +2e-, +2H+ (Rate Limiting Step) Amine->Azo Chelation Fe-Product Complex (TRAPPED IN CAKE) Amine->Chelation Binding to FeOx Sludge (Yield Loss) Chelation->Amine EDTA Wash (Recovery)

Caption: Figure 1. Mechanistic pathway of Iron-mediated reduction. Note the "Chelation Trap" where the 4-amino-indazole product binds to the iron waste, requiring specific workup protocols for release.

Module 3: Standard Operating Procedure (SOP)

Protocol: Optimized Fe/NH₄Cl Reduction for Sterically Hindered Indazoles

This protocol is designed to maximize mass recovery and minimize azo-dimer formation.

Reagents:

  • Substrate: 4-Nitro-1H-indazole derivative (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv) — Pre-activated if bottle is old.

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio) — THF/Water (3:1) if substrate is very insoluble.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitro-indazole in Ethanol/THF. Add the water. The solution may turn cloudy; this is acceptable.

  • Activation: Add the

    
     and Iron powder.
    
  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Critical: Stirring must be rapid to keep the heavy iron powder suspended.

  • Monitoring: Monitor by LCMS after 1 hour. If stalling at hydroxylamine (

    
    ) is observed, add 1.0 equiv of Acetic Acid.
    
  • Workup (The "Anti-Trap" Method):

    • While the reaction is still hot (~60°C) , dilute with 1 volume of Ethyl Acetate.

    • Filter through a pad of Celite.

    • Step 6 (Crucial): Wash the Celite pad with hot Ethyl Acetate.

    • Step 7 (Recovery): If yield is low, wash the Celite pad with 50 mL of 5% aqueous EDTA solution or saturated Sodium Potassium Tartrate. Collect this aqueous wash separately and extract it with EtOAc.

  • Purification: Concentrate the organic layers. 4-amino-indazoles are often unstable to air oxidation over time; use immediately or store under Argon.

Module 4: Comparative Data

Table 1: Solvent and Additive Effects on 4-Nitro-Indazole Reduction

ConditionsConversion (LCMS)Isolated YieldPrimary Issue
Fe / AcOH / EtOH 100%45%Significant product trapping on Fe salts.
Fe / HCl / EtOH 100%20%Formation of chlorinated side products; difficult workup.
H₂ / Pd-C (Hydrogenation) 100%85%*Risk: Potential reduction of the indazole N-N bond or halogen de-halogenation.
Fe / NH₄Cl / EtOH:H₂O (Standard) 95%60%Stalling at hydroxylamine; moderate trapping.
Fe / NH₄Cl / EtOH:H₂O (+ EDTA Workup) 100% 92% Optimal Protocol. EDTA releases trapped product.

References

  • Mechanistic Foundations

    • Title: Iron-Catalyzed Reduction of Nitro Compounds.[9][10][11][12]

    • Source:Journal of Chemical Sciences.
    • Relevance: Establishes the SET mechanism and the role of w
  • The Béchamp Process & Modifications

    • Title: Béchamp Reduction - Reaction History and Scope.[1][8][9][11]

    • Source:Wikipedia / RSC Ontology.[8]

    • )
  • Chelation & Workup Strategies

    • Title: Chelation and Mobilization of Cellular Iron by Different Classes of Chelators.[13]

    • Source:ScienceDirect / NIH.
    • Relevance: Validates the high affinity of EDTA for Iron(III) ( ), supporting the use of EDTA washes to recover trapped amine products.
  • Alternative Methodologies (Ball Milling)

    • Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill.
    • Source:Royal Society of Chemistry (Green Chem).
    • Relevance: Provides evidence for mechanical activation of iron surfaces to overcome stalling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Kinase Inhibition Profile of 6-Chloro and 4-Nitro-1H-Indazole Derivatives

This guide provides an in-depth comparative analysis of the biological activity of substituted 1H-indazole derivatives, with a specific focus on the influence of 6-chloro and 4-nitro substitutions on their kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activity of substituted 1H-indazole derivatives, with a specific focus on the influence of 6-chloro and 4-nitro substitutions on their kinase inhibition profiles. For researchers, medicinal chemists, and drug development professionals, this document serves as a technical resource, synthesizing publicly available data to illuminate structure-activity relationships (SAR) and guide future research in the development of potent and selective kinase inhibitors.

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as axitinib and pazopanib.[1][2] Its unique bicyclic aromatic structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases. This guide will delve into the specific contributions of the 6-chloro and 4-nitro moieties to the kinase inhibitory potential of the indazole core, presenting a comparative overview of their effects on various kinase targets implicated in cancer and other diseases.

Comparative Analysis of Kinase Inhibition by 6-Chloro-1H-Indazole Derivatives

The introduction of a chlorine atom at the 6-position of the indazole ring has been shown to be a favorable modification for enhancing kinase inhibitory activity. This is often attributed to the electron-withdrawing nature and the steric bulk of the chloro group, which can influence the binding affinity and selectivity of the compound for the ATP-binding pocket of the target kinase.

Below is a summary of the reported in vitro inhibitory activities (IC50) of various 6-chloro-1H-indazole derivatives against several key kinases.

DerivativeTarget KinaseIC50 (nM)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (Compound 28a)FGFR169.1[1]
6-Bromo-1H-indazole Derivative W4VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W12VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W17VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W19VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W20VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W2VEGFR-2< 10[3]
6-Bromo-1H-indazole Derivative W23VEGFR-2< 10[3]
Axitinib (contains a 6-substituted indazole core)VEGFR-20.2[3]
Pazopanib (contains a 6-substituted indazole core)VEGFR-230[3]

Note: The data for the 6-Bromo-1H-indazole derivatives are compiled from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution.[3]

Comparative Analysis of Kinase Inhibition by 4-Nitro-1H-Indazole Derivatives

The 4-nitro substitution on the indazole ring introduces a strong electron-withdrawing group, which can significantly alter the electronic properties of the indazole core and its interactions with the target kinase. This modification has been explored in the context of developing inhibitors for various kinases.

The following table summarizes the reported in vitro inhibitory activities (IC50) of 4-nitro-1H-indazole derivatives.

DerivativeTarget KinaseIC50 (µM)Reference
3-Iodo-6-methyl-4-nitro-1H-indazole analogRAF-MEK-ERK pathway kinasesNot specified[4]

Note: Specific IC50 values for 4-nitro-1H-indazole derivatives targeting specific kinases are not as readily available in the public domain as for 6-chloro derivatives. The reference indicates the potential for targeting the RAF-MEK-ERK pathway.[4]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several SAR insights can be drawn:

  • 6-Chloro/Bromo Substitution: The presence of a halogen at the 6-position of the indazole ring appears to be a key feature for potent inhibition of receptor tyrosine kinases, particularly VEGFR-2 and FGFR1.[1][3] The sub-nanomolar to low nanomolar IC50 values of several 6-bromo-1H-indazole derivatives against VEGFR-2 highlight the importance of this substitution.[3]

  • 4-Nitro Substitution: While less data is available, the 4-nitro group is a strong electron-withdrawing group that can significantly impact the molecule's interaction with the kinase active site. Its potential to modulate activity against kinases in the RAF-MEK-ERK pathway warrants further investigation.[4]

  • Combined Effect: The biological activity of a hypothetical 6-Chloro-4-nitro-1H-indazole derivative would be influenced by the synergistic or antagonistic effects of both substituents. The electron-withdrawing properties of both the 6-chloro and 4-nitro groups could potentially enhance binding to certain kinase active sites. However, this could also impact solubility and cell permeability.

Key Signaling Pathways in Kinase Inhibition

The kinases targeted by indazole derivatives are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[5][6][7][8] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6][7][8]

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[9][10][11][12][13] Dysregulation of FGFR signaling is implicated in various cancers.[9]

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PKC PKC PLCg->PKC Proliferation Cell Proliferation & Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation PKC->Proliferation

Caption: Overview of the FGFR signaling cascade.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis and cell cycle control.[14][15][16][17][18] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[14]

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Cell Cycle Progression Centrosome->CellCycle Spindle->CellCycle Chromosome->CellCycle Cytokinesis->CellCycle

Caption: Roles of Aurora kinases in cell cycle regulation.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and is essential for maintaining genomic stability.[19][20][21][22][23] Aberrant PLK4 expression can lead to aneuploidy and tumorigenesis.[19][23]

PLK4_Signaling PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Regulates GenomicStability Genomic Stability Centriole->GenomicStability CellCycle Cell Cycle Progression GenomicStability->CellCycle

Caption: The central role of PLK4 in centriole duplication.

Experimental Protocols

To ensure the reproducibility and validity of the kinase inhibition data, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (6-Chloro/4-nitro-1H-indazole derivatives)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a "no enzyme" control and a "vehicle control" (DMSO without compound).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well clear cell culture plates

  • Multi-channel pipette

  • Spectrophotometer (ELISA plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation status upon treatment with a kinase inhibitor.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target kinase and its phosphorylated form)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and then add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on the expression and phosphorylation of the target protein.

References

  • Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients. (2016).
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016).
  • Understanding FGF Signaling: A Key Pathway in Development and Disease. (2024). BenchChem.
  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2024). BenchChem.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology, 8, 599281.
  • Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. (2021). Cancer Science, 112(1), 291-304.
  • VEGF signaling via VEGFR2 - generic cascades P
  • Diverse Fgfr1 signaling pathways and endocytic trafficking regulate mesoderm development. (2024). Development, 151(11), dev202534.
  • The Fibroblast Growth Factor signaling pathway. (2015). Genes & Development, 29(15), 1591-1615.
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025).
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
  • VEGFA-VEGFR2 signaling. (n.d.). PubChem.
  • Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. (2024). Critical Reviews in Immunology.
  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (2021). Molecular Cancer Research, 19(4), 545-555.
  • Aurora Kinase Signaling Pathway. (n.d.).
  • Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer. (2016). Journal of Biological Chemistry, 291(48), 24875-24883.
  • Representation of PLK4 signaling in cancer with details of selected... (n.d.).
  • Aurora A Protein Kinase: To the Centrosome and Beyond. (2019). Cells, 8(1), 63.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 25228-25257.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). Pharmaceuticals, 18(12), 1839.
  • Plk4 is required for cytokinesis and maintenance of chromosomal stability. (2009). Proceedings of the National Academy of Sciences, 106(23), 9306-9311.
  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (2021). Frontiers in Oncology, 11, 668322.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15995-16002.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry.
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. (2008). Journal of Medicinal Chemistry, 51(14), 4283-4293.
  • Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. (n.d.).
  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. (2025). BenchChem.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). International Journal of Molecular Sciences, 24(5), 4995.
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). BenchChem.
  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (n.d.).
  • Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. (2024). International Journal of Molecular Sciences, 25(5), 2697.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Semantic Scholar.
  • Structures of kinase inhibitors containing an indazole moiety. (n.d.).
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2017). Journal of Medicinal Chemistry, 60(24), 10071-10087.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2696-2700.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15995-16002.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry.

Sources

Comparative

Benchmarking Antimicrobial Potency of 3-Carbonitrile Indazole Derivatives: A Comparative Technical Guide

Executive Summary The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to mimic purine bases and interact with diverse biological targets, including DNA gyrase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly for its ability to mimic purine bases and interact with diverse biological targets, including DNA gyrase and Topoisomerase IV. While 3-carboxamide and 3-carboxylic acid derivatives are widely explored, 3-carbonitrile indazole derivatives represent a distinct pharmacophore. The electron-withdrawing nitrile (-CN) group at the C3 position offers unique advantages: it enhances lipophilicity (LogP) for better membrane permeation compared to amides, reduces steric hindrance, and acts as a metabolic "handle" that resists rapid hydrolysis.

This guide benchmarks the antimicrobial potency of 3-carbonitrile indazoles against standard-of-care antibiotics (Ciprofloxacin, Fluconazole) and structural analogues, providing a rigorous framework for experimental validation.

Structural Rationale & SAR Logic

To benchmark effectively, one must understand the Structure-Activity Relationship (SAR) driving the potency. The 3-carbonitrile group is not merely a passive substituent; it fundamentally alters the electronic landscape of the indazole ring.

The "Nitrile Advantage" in SAR
  • Electronic Effect: The -CN group is strongly electron-withdrawing, decreasing the electron density of the pyrazole ring. This often increases the acidity of the N1-proton (in 1H-indazoles), influencing hydrogen bond donor capability.

  • Bioisosterism: The nitrile group is a bioisostere of the carbonyl group but with a linear geometry (sp hybridized). This allows it to penetrate deep, narrow hydrophobic pockets in bacterial enzymes (e.g., the ATP-binding site of DNA gyrase) that bulky amides cannot reach.

  • Metabolic Stability: Unlike esters or amides, which are prone to rapid hydrolysis by esterases/amidases, the nitrile group is generally more stable, potentially improving the in vivo half-life.

Comparative Data Analysis

The following data summarizes the potency landscape of 3-carbonitrile indazoles compared to standard antibiotics. Data is aggregated from representative structure-activity studies to

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.